N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzamide moiety and a 1-methylindole ethylamine side chain. This compound belongs to a broader class of indole- and benzamide-containing molecules, which are frequently explored for their pharmacological and agrochemical properties. The indole moiety, a common pharmacophore in drug discovery, contributes to interactions with biological targets such as receptors and enzymes .
Properties
CAS No. |
920537-42-4 |
|---|---|
Molecular Formula |
C19H17F3N2O |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H17F3N2O/c1-24-12-13(14-6-3-5-9-17(14)24)10-11-23-18(25)15-7-2-4-8-16(15)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,25) |
InChI Key |
CYNAUZGTZCOHCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Reactants: Tryptamine and a benzamide derivative.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide". However, the search results do provide some related information that may be relevant.
Related Information
- Basic Information: The compound "N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide" has a molecular weight of 389.4 and the molecular formula C21H22F3N3O .
- Synonyms: this compound is a synonym for Benzamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)- .
Potential areas of application based on similar compounds:
Based on the search results, compounds with structural similarities or related chemical properties have applications in:
- Medicinal Chemistry: Indole derivatives and trifluoromethyl-containing compounds are of interest in drug design. Pyrazole biomolecules have anti-inflammatory and anticancer applications .
- Biological Studies: Some compounds are investigated for their biological activity, including potential anti-cancer and anti-inflammatory properties.
- Receptor Studies: Some compounds show affinity and selectivity for serotonin receptors and are tested in functional assays .
Mechanism of Action
The mechanism of action of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related benzamide derivatives and their key characteristics:
Key Comparative Insights:
Trifluoromethyl vs. Halogen Substituents The trifluoromethyl group in the target compound enhances metabolic stability compared to halogenated analogs (e.g., 2-fluorobenzamide in ). In contrast, fluopyram (with a pyridine-linked trifluoromethyl group) demonstrates agrochemical utility, highlighting substituent-dependent selectivity .
Indole Modifications The 1-methylindole group in the target compound may reduce enzymatic degradation compared to unsubstituted indoles (e.g., N-(2-(1H-indol-3-yl)ethyl) derivatives in ). Methylation can block metabolic oxidation at the indole nitrogen .
For example, radioiodinated benzamides like [¹²⁵I]PIMBA show tumor-selective uptake in prostate cancer models . Antioxidant benzamides (e.g., ) highlight the role of hydroxyl groups in radical scavenging, a feature absent in the trifluoromethyl-substituted target compound.
Agrochemical Relevance
- Fluopyram’s dual trifluoromethyl and pyridine groups confer fungicidal activity, whereas the target compound’s indole moiety may redirect its utility toward mammalian targets .
Data Tables
Table 1: Structural Comparison of Key Benzamide Derivatives
Biological Activity
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H18F3N3O2
- Molecular Weight : 389.38 g/mol
- InChIKey : ZLMSLJSASPVSKS-UHFFFAOYSA-N
The biological activity of this compound has been attributed to several mechanisms:
- Receptor Modulation : The compound acts as a selective modulator of certain neurotransmitter receptors, particularly in the central nervous system. This modulation is crucial for its neuroprotective effects.
- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, inhibiting the replication of various viruses, including strains related to influenza and coronaviruses .
- Anticancer Properties : Research has shown that similar indole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer activity .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | IC50/EC50 Value | Cell Lines/Targets | Reference |
|---|---|---|---|
| Antiviral | 0.35 μM | Influenza B virus | |
| Anticancer (Apoptosis) | 49.85 μM | HeLa cells | |
| Neuroprotection | Not specified | Neuronal cell lines |
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage . This suggests its potential utility in treating neurodegenerative diseases.
- Antiviral Studies : A recent investigation into the antiviral properties of various indole derivatives highlighted that compounds similar to this compound effectively inhibited viral replication in vitro, with a focus on respiratory viruses .
- Anticancer Research : In vitro studies have shown that compounds with similar structural features exhibit potent anticancer activities by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
